N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine;(E)-but-2-enedioic acid
Description
N-[2-(6H-Benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine;(E)-but-2-enedioic acid is a salt formed by the reaction of the tertiary amine N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine with (E)-but-2-enedioic acid (fumaric acid). The parent amine features a benzodioxepin core—a seven-membered oxygen-containing heterocycle fused to a benzene ring—linked via an ethyl chain to a propan-2-amine group. The (E)-but-2-enedioic acid component enhances solubility and stability, a common strategy in pharmaceutical salt formation . This compound is structurally related to psychoactive amines and heterocyclic derivatives, though its specific pharmacological profile remains underexplored in the provided evidence.
Properties
CAS No. |
81320-46-9 |
|---|---|
Molecular Formula |
C22H25NO6 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C18H21NO2.C4H4O4/c1-13(2)19-12-11-16-14-7-3-4-8-15(14)20-17-9-5-6-10-18(17)21-16;5-3(6)1-2-4(7)8/h3-10,13,16,19H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
CIPFJLOTTAAKNC-WLHGVMLRSA-N |
Isomeric SMILES |
CC(C)NCCC1C2=CC=CC=C2OC3=CC=CC=C3O1.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)NCCC1C2=CC=CC=C2OC3=CC=CC=C3O1.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzodioxepin Core
The benzodioxepin ring system, a fused heterocyclic structure containing oxygen atoms, is generally prepared via cyclization reactions involving phenolic precursors and appropriate dihalogenated or dihydroxyalkyl reagents.
Typical approach : Starting from a 2-(2-hydroxyphenoxy)phenol or similar biphenolic compound, intramolecular cyclization is induced under acidic or basic conditions to form the 1,4-benzodioxepin ring. Polyphosphoric acid (PPA) or strong acids can be used to promote ring closure by dehydration and ether formation.
Example : Heating 2-(3-methylphenoxy)acetaldehyde with polyphosphoric acid in benzene at reflux for 2 hours yields 6-methylbenzo[b]furan derivatives, which are structurally related to benzodioxepins and can be further elaborated.
Halogenation and substitution : Bromomethyl derivatives of benzodioxepin or related benzofuran compounds are prepared by bromination of methyl groups, enabling further nucleophilic substitution reactions.
Introduction of the Propan-2-amine Side Chain
The side chain containing the isopropylamine moiety is typically introduced via nucleophilic substitution or reductive amination on a suitable benzodioxepin intermediate bearing a leaving group such as a bromomethyl substituent.
Nucleophilic substitution : Reaction of 6-bromomethylbenzo[b]furan or benzodioxepin derivatives with isopropylamine or its salts under controlled conditions leads to the formation of the N-[2-(benzodioxepin-6-yl)ethyl]propan-2-amine structure.
Reductive amination : Alternatively, aldehyde or ketone precursors on the benzodioxepin ring can be reacted with isopropylamine in the presence of reducing agents such as sodium borohydride or catalytic hydrogenation to form the secondary amine side chain.
Catalytic hydrogenation : Catalysts like Raney-Nickel or palladium on carbon (Pd/C) are used for hydrogenation steps, although some methods avoid expensive catalysts like PtO2 to reduce cost and improve scalability.
Formation of the (E)-but-2-enedioic Acid Salt
The final compound is isolated as a salt with (E)-but-2-enedioic acid (maleic acid), which is commonly achieved by:
Salt formation : Mixing the free base amine with maleic acid in an appropriate solvent (e.g., ethanol, methanol, or water) under stirring at room temperature or mild heating leads to salt crystallization.
Purification : The salt is purified by recrystallization from solvents such as ethyl acetate or ethanol to obtain a stable, pure crystalline product.
Summary of Preparation Steps and Conditions
| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|---|
| 1 | Cyclization | 2-(3-methylphenoxy)acetaldehyde | Polyphosphoric acid, benzene, reflux 2h | Formation of benzodioxepin or benzofuran core |
| 2 | Bromination | 6-methylbenzodioxepin derivative | Brominating agent (e.g., NBS) | 6-bromomethylbenzodioxepin intermediate |
| 3 | Nucleophilic substitution | 6-bromomethylbenzodioxepin | Isopropylamine, solvent (acetone, ethanol) | N-[2-(benzodioxepin-6-yl)ethyl]propan-2-amine |
| 4 | Catalytic hydrogenation | Amine intermediate or oxime derivatives | Catalyst (Raney-Ni, Pd/C), H2 gas | Reduction to secondary amine |
| 5 | Salt formation | Free base amine | (E)-but-2-enedioic acid, solvent | Formation of maleate salt |
| 6 | Purification | Crude salt | Recrystallization (ethyl acetate, ethanol) | Pure crystalline salt |
Research Findings and Optimization Notes
Catalyst choice : Avoiding expensive catalysts like PtO2 improves cost efficiency and scalability.
Reaction times : Prolonged hydrogenation (up to several days) with periodic addition of reducing agents can be necessary for complete conversion in some steps.
Purification : Silica gel chromatography with step gradients of ethyl acetate/hexane is effective for intermediate purification.
Yield considerations : Multi-step synthesis requires careful control of reaction conditions to maximize yield and purity, especially in cyclization and substitution steps.
Structural confirmation : Characterization by ^1H NMR, mass spectrometry, and melting point analysis is standard to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
Antidiabetic Agents
Recent studies have indicated that derivatives of benzodioxepin compounds exhibit significant inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are critical in the management of Type 2 diabetes mellitus (T2DM) and Alzheimer’s disease (AD). The synthesis of new sulfonamide derivatives containing the benzodioxepin structure has shown promise in enhancing the therapeutic efficacy against these conditions .
Neuroprotective Effects
The neuroprotective properties of compounds similar to N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine have been explored in various models. Research suggests that these compounds may help mitigate neurodegeneration by inhibiting oxidative stress and promoting neuronal survival .
Antimicrobial Activity
Some studies have reported the antimicrobial properties of benzodioxepin derivatives. These compounds have been tested against various bacterial strains, showing potential as antibacterial agents due to their ability to disrupt bacterial cell wall synthesis or function .
Case Studies
Mechanism of Action
The mechanism of action of N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N,N-Diisopropyltryptamine (DiPT)
- Core Structure : DiPT contains a tryptamine backbone (indole + ethylamine) with diisopropyl substitutions on the amine.
- Comparison : While DiPT () and the target compound both have branched alkylamine groups (propan-2-amine vs. diisopropylamine), the benzodioxepin system in the target compound introduces rigidity and lipophilicity absent in DiPT’s indole core. This may influence receptor binding kinetics or metabolic stability .
N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine
- Core Structure : A tetrahydropyran (six-membered oxygen ring) linked to propan-2-amine via an ethyl chain.
- This difference could affect bioavailability or CNS penetration .
1-(2H-1,3-Benzodioxol-5-yl)propan-2-amine
- Core Structure : A benzodioxole (five-membered oxygen ring fused to benzene) attached to propan-2-amine.
- Comparison : The benzodioxole () shares aromaticity with the benzodioxepin but lacks the seven-membered ring’s conformational flexibility. This structural variance may alter binding affinity to serotonin or dopamine receptors .
Compounds with (E)-but-2-enedioic Acid Salts
(E)-4-[[3-(4-Bromophenyl)-1-benzofuran-6-yl]oxy]-N-methyl-N-prop-2-enylbut-2-en-1-amine;(E)-but-2-enedioic Acid
- Core Structure : A benzofuran derivative salt with (E)-but-2-enedioic acid.
- Comparison : Both compounds use fumaric acid to form salts, but the benzofuran core () is smaller and less lipophilic than benzodioxepin. This may result in differing solubility profiles or crystallization behaviors .
Pharmacologically Active Amines
2-(4-Methoxyphenyl)-N-(2-phenyl-1-(quinolin-2-yl)ethyl)propan-2-amine (3na)
- Core Structure: A quinoline-linked propan-2-amine derivative with methoxyphenyl and phenyl groups.
- Comparison: The quinoline moiety () introduces basicity and planar aromaticity, contrasting with the benzodioxepin’s non-planar structure. Such differences could impact interactions with cytochrome P450 enzymes or transporters .
Physicochemical Properties
| Property | Target Compound | DiPT | 1-(2H-Benzodioxol-5-yl)propan-2-amine |
|---|---|---|---|
| Molecular Formula | C₂₂H₂₅NO₅ (amine + fumarate) | C₁₆H₂₂N₂ | C₁₀H₁₃NO₂ |
| Molecular Weight | ~383.44 g/mol | 242.36 g/mol | 179.22 g/mol |
| Aromatic System | Benzodioxepin (7-membered) | Indole (6-membered) | Benzodioxole (5-membered) |
| Solubility | Enhanced by fumarate salt | Low (free base) | Moderate (free base) |
Biological Activity
N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine; (E)-but-2-enedioic acid, often referred to as a derivative of benzodioxepin, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 297.4 g/mol. The structure features a benzodioxepin moiety that is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H21NO2 |
| Molecular Weight | 297.4 g/mol |
| CAS Number | 81320-44-7 |
| LogP | 3.5 |
Antidepressant and Anxiolytic Effects
Research indicates that compounds derived from benzodioxepins exhibit significant antidepressant and anxiolytic properties. In a study evaluating various derivatives, it was found that modifications to the benzodioxepin core can enhance binding affinity to serotonin receptors, which are crucial for mood regulation .
Anticonvulsant Activity
The anticonvulsant potential of N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine was evaluated using the maximal electroshock-induced seizure model in mice. Results demonstrated that certain derivatives exhibited promising anticonvulsant activity, suggesting a mechanism involving modulation of GABAergic transmission .
Antimicrobial Properties
Preliminary studies have shown moderate antibacterial activity against strains such as Bacillus subtilis and antifungal activity against Candida albicans. These findings suggest that the compound may possess broad-spectrum antimicrobial properties, which could be further explored for therapeutic applications .
Structure-Activity Relationship (SAR)
The SAR studies emphasize that substitutions on the benzodioxepin ring significantly influence biological activity. For instance:
- Substituents at Position 7 : Chlorine substitutions have been linked to increased receptor affinity and improved pharmacological profiles.
- Alkyl Chain Modifications : Variations in the ethyl chain length affect lipophilicity and receptor interactions, thereby impacting overall efficacy .
Case Studies
-
Study on Antidepressant Activity :
A recent investigation assessed the antidepressant effects of various benzodioxepin derivatives in animal models. The study concluded that specific modifications led to enhanced serotonin receptor binding, correlating with reduced depressive behaviors in treated subjects . -
Anticonvulsant Efficacy :
In a controlled experiment utilizing the maximal electroshock model, several derivatives were tested for their ability to prevent seizures. The results indicated that compounds with specific structural modifications exhibited significant anticonvulsant effects compared to controls . -
Antimicrobial Evaluation :
A series of compounds were synthesized and evaluated for their antimicrobial properties against common pathogens. The findings revealed that certain derivatives exhibited notable antibacterial and antifungal activities, warranting further investigation into their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
